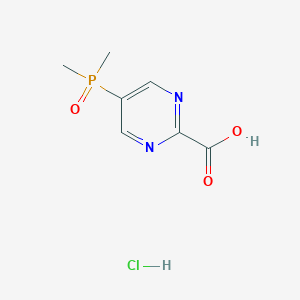

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride

Description

5-Dimethylphosphorylpyrimidine-2-carboxylic acid hydrochloride is a pyrimidine derivative featuring a dimethylphosphoryl group at the 5-position and a carboxylic acid moiety at the 2-position, formulated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry. The phosphoryl group likely increases polarity, influencing solubility and binding affinity, while the carboxylic acid may contribute to hydrogen bonding and bioavailability.

Properties

IUPAC Name |

5-dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N2O3P.ClH/c1-13(2,12)5-3-8-6(7(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPNZUUEULHTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(N=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride typically involves the reaction of appropriate pyrimidine derivatives with phosphorylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield phosphorylated pyrimidine derivatives, while reduction can produce dephosphorylated compounds. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is primarily investigated for its role as a building block in the synthesis of biologically active molecules. Its structural features lend themselves well to modifications that enhance therapeutic efficacy. Pyrimidine derivatives, including 5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride, are known for diverse pharmacological activities such as:

- Antimicrobial : Exhibiting activity against various bacteria and fungi.

- Anticancer : Some derivatives show promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation.

- Anti-inflammatory : Certain studies indicate potential in reducing inflammation through inhibition of COX-2 enzymes.

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Inhibitory effects on CDK activity | |

| Anti-inflammatory | Reduction of COX-2 activity |

Drug Development

Synthesis of Drug Candidates

5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride serves as a key intermediate in synthesizing new drug candidates. Its ability to form stable complexes with biological targets is crucial for enhancing drug bioavailability and efficacy.

Case Study: Development of Histamine Receptor Inverse Agonists

Research has demonstrated the use of pyrimidine derivatives, including those related to 5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride, in developing histamine-3 receptor inverse agonists aimed at treating obesity. These compounds were designed based on structure-activity relationships that optimize their pharmacokinetic properties while minimizing side effects .

Bioconjugation

Targeted Drug Delivery Systems

The compound's functional groups allow for bioconjugation applications where it can be used to attach therapeutic agents to specific biomolecules or surfaces. This capability is pivotal in developing targeted drug delivery systems that improve treatment outcomes by ensuring drugs reach their intended sites of action.

Table 2: Bioconjugation Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Targeted Delivery | Attachment of drugs to antibodies or proteins | Increased specificity and reduced off-target effects |

| Diagnostic Imaging | Conjugation with imaging agents | Enhanced imaging contrast and specificity |

Material Science

Development of Advanced Materials

In material science, 5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride is explored for creating polymers with specific properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical strength, thermal stability, and biocompatibility.

Mechanism of Action

The mechanism of action of 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 5-dimethylphosphorylpyrimidine-2-carboxylic acid hydrochloride and related compounds from the evidence:

Key Observations :

Physicochemical and Stability Comparisons

- Acid Stability : Nicardipine hydrochloride demonstrates stability under acidic conditions (critical for oral bioavailability) . While data for the target compound are unavailable, its phosphoryl group may reduce susceptibility to acid hydrolysis compared to ester-containing compounds like Yohimbine hydrochloride .

- Solubility: Hydrochloride salts generally improve water solubility. For example, promethazine hydrochloride’s solubility is leveraged in pharmaceutical formulations . The target compound’s phosphoryl and carboxylic acid groups likely further enhance solubility relative to non-ionic analogs.

Analytical Methodologies

RP-HPLC methods, as validated for amitriptyline hydrochloride and SWJH mixtures , could be adapted to quantify the target compound. Retention times and column conditions (e.g., C18 columns, acidic mobile phases) would depend on its polarity and ionization state.

Biological Activity

5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₇H₁₀ClN₂O₄P

- Molecular Weight : 232.68 g/mol

Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride, as inhibitors of specific plasmodial kinases. These kinases are crucial for the life cycle of Plasmodium falciparum, the parasite responsible for malaria. Notably, compounds targeting PfGSK3 and PfPK6 have shown promise in blocking multiple stages of the malaria life cycle, suggesting that this compound may serve as a lead in developing new antimalarial therapies .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that certain pyrimidine compounds could significantly inhibit COX-2 activity, a key enzyme involved in inflammation. The IC₅₀ values for these compounds were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that 5-Dimethylphosphorylpyrimidine-2-carboxylic acid; hydrochloride may possess similar anti-inflammatory capabilities.

In Vitro Studies

- Antiplasmodial Activity : A study conducted on various pyrimidine derivatives demonstrated that several compounds exhibited IC₅₀ values in the nanomolar range against PfCDPK1, indicating potent antiplasmodial activity. The most effective inhibitors showed IC₅₀ values around 17 nM, highlighting the potential for further development .

- Toxicity Evaluation : In toxicity assessments involving Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg. This safety profile is promising for future therapeutic applications .

- Anti-inflammatory Bioassays : Experimental results from carrageenan-induced paw edema models indicated that certain pyrimidine derivatives significantly reduced inflammation markers such as iNOS and COX-2 mRNA expressions, suggesting a strong anti-inflammatory action .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Dimethylphosphorylpyrimidine-2-carboxylic acid hydrochloride, and what critical parameters govern their success?

- Methodological Answer : Synthesis typically begins with a pyrimidine-2-carboxylic acid precursor. The dimethylphosphoryl group is introduced via phosphorylation using reagents like dimethylphosphoryl chloride under anhydrous conditions. The hydrochloride salt is formed by treating the free base with HCl. Key parameters include moisture-free environments, precise stoichiometry, and purification via recrystallization or column chromatography. Analogous functionalization strategies for pyridine derivatives, such as chlorination (e.g., using SOCl₂), highlight the importance of controlled reaction conditions .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions, FT-IR for functional group identification, HPLC for purity assessment (>98%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with PubChem-derived spectroscopic data (e.g., InChI, SMILES) ensures structural accuracy .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) at concentrations ranging from 1–100 µM. Pair with cell viability assays (e.g., MTT or ATP-based luminescence) in relevant cell lines. Dose-response curves and IC50 calculations provide initial activity profiles. Reference protocols for structurally related pyrimidine derivatives, such as interaction studies with cellular signaling targets .

Advanced Research Questions

Q. What strategies can optimize the phosphorylation step to enhance synthetic yield and selectivity?

- Methodological Answer : Systematically vary reagent ratios (e.g., dimethylphosphoryl chloride:substrate), temperature (0–25°C), and catalysts (e.g., DMAP). Monitor reaction progress via TLC or in situ NMR. For selectivity, employ protective groups on the pyrimidine ring during phosphorylation. Lessons from chlorination optimization in pyridine systems (e.g., SOCl₂/PCl₅ stoichiometry adjustments) inform process refinement .

Q. How can contradictory reports on the compound’s biological activity be resolved?

- Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., identical cell lines, serum-free media). Validate compound purity via HPLC-UV/ELSD and NMR to rule out batch variability. Explore confounding factors like solvent effects (DMSO vs. water) or surface adsorption (e.g., glass vs. polymer labware) using microspectroscopic imaging to assess environmental interactions .

Q. What computational approaches predict target binding and pharmacokinetic properties of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of suspected targets (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Calculate ADMET properties (logP, solubility) using QSAR models (e.g., SwissADME). Structural analogs with validated InChI/SMILES data guide parameterization .

Q. What methodologies assess metabolic stability in preclinical models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) or hepatocytes at 37°C, and quantify parent compound degradation via LC-MS/MS . Compare half-life (t1/2) and intrinsic clearance (Clint) to reference compounds. Use CYP450 inhibition assays to identify metabolic pathways. Case studies on fluorinated pyrrolidine derivatives demonstrate protocol optimization for stability profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.